
4-Imidazol-1-yl-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of an imidazole ring attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-methylpiperidine typically involves the reaction of imidazole with 2-methylpiperidine under specific conditions. One common method is the nucleophilic substitution reaction, where imidazole acts as a nucleophile and attacks the electrophilic carbon in 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 4-Imidazol-1-yl-2-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学的研究の応用
4-Imidazol-1-yl-2-methylpiperidine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of drugs for treating neurological disorders and inflammation.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
4-Imidazol-1-yl-2-methylpiperidine is structurally similar to other compounds containing imidazole and piperidine rings, such as 4-Imidazol-1-ylphenol and 4-(Imidazol-1-yl)phenol. its unique combination of functional groups and substitution pattern distinguishes it from these compounds, making it suitable for specific applications.
類似化合物との比較
4-Imidazol-1-ylphenol
4-(Imidazol-1-yl)phenol
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-methylpiperidine |
InChI |
InChI=1S/C9H15N3/c1-8-6-9(2-3-11-8)12-5-4-10-7-12/h4-5,7-9,11H,2-3,6H2,1H3 |
InChIキー |
SBSPHCINJDVPNJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCN1)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


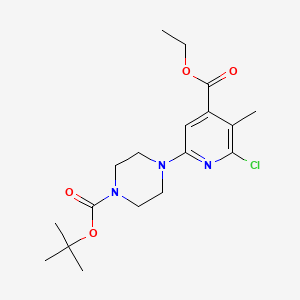
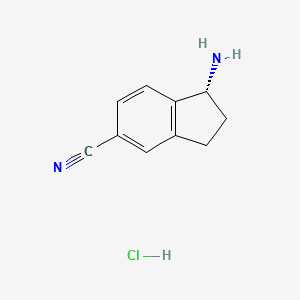

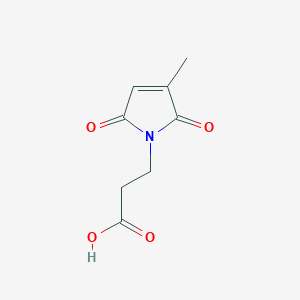
![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
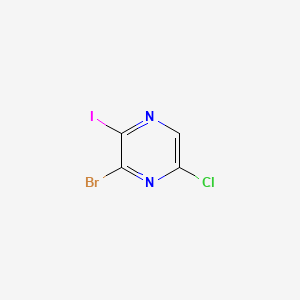
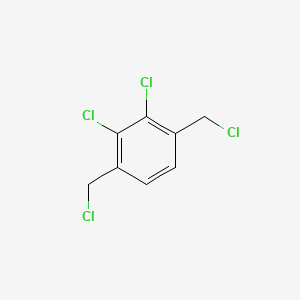
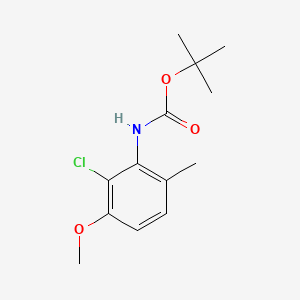
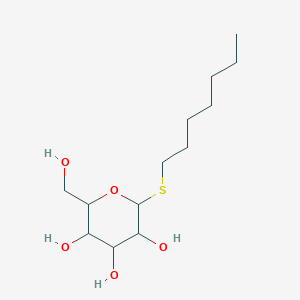

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)



